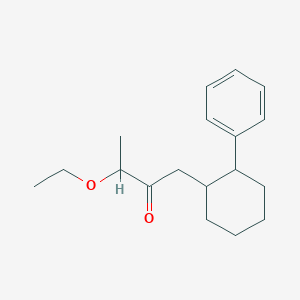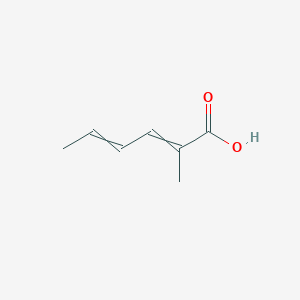
2-Methylhexa-2,4-dienoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylhexa-2,4-dienoic acid is a chemical compound with the molecular formula C₇H₁₀O₂. It is a type of fatty acid and is known for its unique structure, which includes a conjugated diene system. This compound is found in certain species of fungi, such as Talaromyces flavus and Talaromyces vermiculatus .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylhexa-2,4-dienoic acid can be achieved through various organic reactions. One common method involves the use of a photocatalytic strategy, where light irradiation is used to drive the reaction. This method often employs organic photocatalysts such as fac-Ir(ppy)₃, Ru(bpy)₃(PF₆)₂, and Eosin Y .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale photochemical reactors. These reactors utilize light sources to initiate and sustain the reaction, ensuring high yields and purity of the final product. The choice of photocatalyst and reaction conditions can be optimized to enhance efficiency and reduce costs.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methylhexa-2,4-dienoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of carboxylic acids or ketones.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of alcohols or alkanes.
Substitution: This reaction involves the replacement of one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
2-Methylhexa-2,4-dienoic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a model compound in studying conjugated dienes.
Biology: Investigated for its role in fungal metabolism and its potential antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Wirkmechanismus
The mechanism of action of 2-Methylhexa-2,4-dienoic acid involves its interaction with various molecular targets and pathways. As a conjugated diene, it can participate in pericyclic reactions, such as Diels-Alder reactions, which are important in organic synthesis. Additionally, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexa-2,4-dienoic acid: A sorbic acid with similar conjugated diene structure but without the methyl group.
2-Hydroxyhexa-2,4-dienoic acid: A hydroxylated derivative with additional functional groups.
Uniqueness
2-Methylhexa-2,4-dienoic acid is unique due to its specific methyl substitution, which can influence its reactivity and biological activity.
Eigenschaften
CAS-Nummer |
79140-82-2 |
|---|---|
Molekularformel |
C7H10O2 |
Molekulargewicht |
126.15 g/mol |
IUPAC-Name |
2-methylhexa-2,4-dienoic acid |
InChI |
InChI=1S/C7H10O2/c1-3-4-5-6(2)7(8)9/h3-5H,1-2H3,(H,8,9) |
InChI-Schlüssel |
SEVAVERBPBXACO-UHFFFAOYSA-N |
Kanonische SMILES |
CC=CC=C(C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Methyl-2H,5H-[1,3]dioxolo[4,5-g][2]benzopyran-5-one](/img/structure/B14446482.png)
![Bis[(4-methoxyphenyl)methyl]ditellane](/img/structure/B14446487.png)
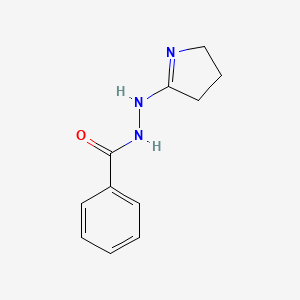
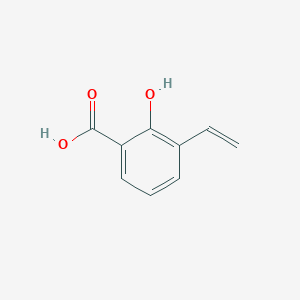
![10,10-Bis[(4-hydroxy-3-methoxyphenyl)methyl]anthracen-9(10H)-one](/img/structure/B14446503.png)

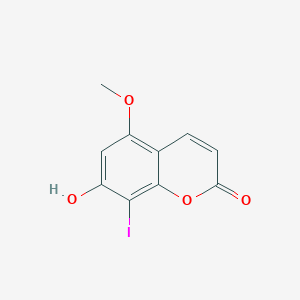
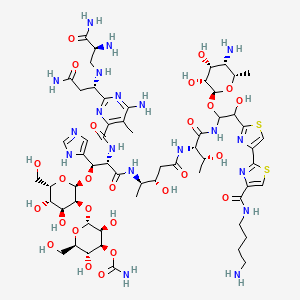
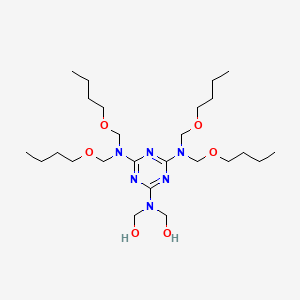

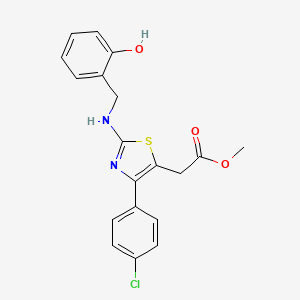
![6-Chloro-5-oxo-5H-benzo[a]phenoxazine-10-carboxylic acid](/img/structure/B14446541.png)
![Diazene, (3-nitrophenyl)[phenyl(phenylhydrazono)methyl]-](/img/structure/B14446559.png)
